N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide
CAS No.: 1005714-96-4
Cat. No.: VC6215127
Molecular Formula: C24H20FN7O
Molecular Weight: 441.47
* For research use only. Not for human or veterinary use.
![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide - 1005714-96-4](/images/structure/VC6215127.png)
Specification
CAS No. | 1005714-96-4 |
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Molecular Formula | C24H20FN7O |
Molecular Weight | 441.47 |
IUPAC Name | N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-fluorobenzamide |
Standard InChI | InChI=1S/C24H20FN7O/c1-14-6-4-9-20(16(14)3)31-22-19(12-28-31)23(27-13-26-22)32-21(10-15(2)30-32)29-24(33)17-7-5-8-18(25)11-17/h4-13H,1-3H3,(H,29,33) |
Standard InChI Key | CCGGSADOXINRCG-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC(=CC=C5)F)C |
Introduction
Chemical Identity and Structural Characteristics
N-(1-(1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide (molecular formula: ) is a polycyclic aromatic compound combining pyrazolo[3,4-d]pyrimidine, pyrazole, and benzamide moieties. Key structural parameters include:
Property | Value |
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Molecular Weight | 441.47 g/mol |
Monoisotopic Mass | 441.171336 Da |
ChemSpider ID | 18419474 |
IUPAC Name | N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-fluorobenzamide |
The molecule features a pyrazolo[3,4-d]pyrimidine core linked to a 2,3-dimethylphenyl group at position 1 and a 3-methylpyrazole at position 4. The pyrazole subunit is further substituted with a 3-fluorobenzamide group via an amide bond .
Crystallographic and Spectroscopic Data
Although single-crystal X-ray diffraction data for this specific compound is unavailable, related pyrazolo-pyrimidine derivatives exhibit planar aromatic systems with dihedral angles between substituents ranging from 6.41° to 66.96° . Key spectral features inferred from analogs include:
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1H NMR:
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Pyrazole protons: δ 3.24–3.28 (dd), 3.98–3.99 (dd), 5.54–5.58 (dd)
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Aromatic protons: δ 7.20–8.50 (m)
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Methyl groups: δ 2.10–2.50 (s)
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13C NMR:
Hypothesized Pharmacological Activity
The structural complexity of this compound suggests potential interactions with biological targets such as:
Kinase Inhibition
Pyrazolo[3,4-d]pyrimidines are well-documented as ATP-competitive kinase inhibitors. The dimethylphenyl group may enhance hydrophobic binding to kinase pockets, while the fluorobenzamide could contribute to solubility and target specificity .
Antimicrobial Activity
Analogous thiazole-pyrazole hybrids exhibit broad-spectrum antimicrobial properties. For example, 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Related Compounds
Challenges and Future Directions
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Synthetic Optimization: Developing regioselective methods for introducing the 3-fluorobenzamide group without side reactions.
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Biological Screening: Prioritizing assays against kinase families (e.g., JAK, EGFR) and microbial panels.
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ADME Profiling: Assessing metabolic stability and bioavailability using in vitro hepatocyte models.
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